molecular formula C12H13ClO3 B2868264 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid CAS No. 58457-63-9

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B2868264
CAS No.: 58457-63-9
M. Wt: 240.68
InChI Key: RREJHOGJJSEUIQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid (CAS 58457-63-9) is a high-purity organic compound supplied for use in chemical and pharmaceutical research. This compound features a chlorophenyl ring and a dimethyl-substituted oxobutanoic acid chain, presenting a molecular formula of C₁₂H₁₃ClO₃ and a molecular weight of 240.68 g/mol . The structural backbone of this molecule, particularly the carboxylic acid and ketone functional groups, makes it a valuable intermediate or building block in synthetic organic chemistry . Researchers may employ it in the development of more complex molecules for various applications. Its physicochemical properties, including a topological polar surface area (TPSA) of approximately 54.4 Ų and a calculated LogP of 3.0, suggest good membrane permeability, which is a key consideration in pharmaceutical design . For research purposes only. This product is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Hazard statements may apply, including potential skin, eye, and respiratory irritation .

Properties

IUPAC Name

4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREJHOGJJSEUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Substrate Selection

The Friedel-Crafts acylation reaction is a cornerstone for synthesizing aryl ketones, adapted here to introduce the 4-chlorophenyl group. In this method, succinic anhydride reacts with 4-chlorotoluene under Lewis acid catalysis. Aluminum chloride (AlCl₃) is typically employed due to its ability to generate acylium ions, which electrophilically substitute the aromatic ring.

Reaction Scheme :
$$
\text{4-Chlorotoluene} + \text{Succinic Anhydride} \xrightarrow{\text{AlCl}_3} \text{4-(4-Chlorophenyl)-4-oxobutanoic Acid} + \text{Byproducts}
$$

The intermediate 4-(4-chlorophenyl)-4-oxobutanoic acid is subsequently dimethylated at the β-position using methyl iodide (CH₃I) and a strong base like sodium hydride (NaH). This step introduces the 2,2-dimethyl moiety via nucleophilic alkylation.

Optimization Challenges

  • Regioselectivity : Competing para/ortho substitution in the Friedel-Crafts step requires precise temperature control (0–5°C) to favor para-acylation.
  • Acid Sensitivity : The carboxylic acid group necessitates protection (e.g., esterification) prior to AlCl₃ exposure to prevent decarboxylation.

Table 1 : Friedel-Crafts Acylation Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (%) Reference
Acylation AlCl₃, DCM, 0°C, 12 h 62 88
Dimethylation CH₃I, NaH, THF, 60°C, 6 h 75 95
Deprotection HCl (aq.), reflux, 3 h 89 97

Palladium-Catalyzed Cross-Coupling for Advanced Functionalization

Suzuki-Miyaura Coupling

Recent advances leverage palladium catalysts to construct the biphenyl backbone. A boronic ester derivative of 4-chlorophenyl is coupled with a pre-functionalized oxobutanoic acid fragment. This method offers superior stereocontrol compared to Friedel-Crafts.

Key Reaction :
$$
\text{4-Chlorophenylboronic Acid} + \text{Methyl 2,2-Dimethyl-4-oxobutanoate} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Methyl Ester Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}
$$

Catalyst and Solvent Optimization

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) achieves >80% conversion in toluene/ethanol mixtures.
  • Base : Aqueous sodium carbonate (Na₂CO₃) enhances transmetalation efficiency.

Table 2 : Palladium-Catalyzed Coupling Parameters

Parameter Optimal Value Impact on Yield
Temperature 75–85°C +15%
Solvent Ratio (Tol:EtOH) 2:1 +20%
Catalyst Loading 1.5 mol% Max efficiency

Comparative Analysis of Synthetic Routes

Table 3 : Advantages and Disadvantages of Methods

Method Advantages Disadvantages
Friedel-Crafts Cost-effective, scalable Low regioselectivity, acid sensitivity
Palladium Coupling High purity, stereocontrol Expensive catalysts, inert conditions
Baeyer-Villiger Enzymatic selectivity Unproven for chlorinated substrates

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid is a chemical compound with the molecular formula C₁₂H₁₃ClO₃ and a molecular weight of approximately 240.68 g/mol. It features a chlorophenyl group and a dimethyl substituent on a butanoic acid backbone, with a carbonyl group (C=O) adjacent to the carboxylic acid functional group. Research indicates that compounds related to it may exhibit various biological activities, particularly as enzyme inhibitors.

Potential Applications

  • Pharmaceuticals: It can serve as a lead compound in drug discovery for neurological disorders.
  • Chemical Research: It is used in synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties.
  • Enzyme Inhibition: Derivatives have been studied for their potential to inhibit kynurenine 3-monooxygenase, an enzyme involved in tryptophan metabolism, which may have implications in treating neurodegenerative diseases and other conditions associated with altered kynurenine metabolism.
  • Cosmetics: Synthetic and semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .

Interaction Studies

Interaction studies have focused on the compound's ability to bind with various enzymes. For example, its derivatives have been tested for inhibitory effects on kynurenine 3-monooxygenase, showing varying degrees of potency based on structural modifications. This highlights the importance of structure-activity relationships in optimizing biological efficacy.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The target compound’s analogs differ in substituents at the phenyl ring, ketone position, and side-chain modifications. Key examples include:

Compound Name Substituents/R-Groups Molecular Formula Key Features
4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid 4-ClPh, 2,2-dimethyl, 4-oxo, -COOH C₁₂H₁₃ClO₃ High lipophilicity; discontinued commercial status
4-(4-Chlorophenyl)-2-(4-fluoroanilino)-4-oxobutanoic acid () 4-ClPh, 4-F-anilino, 4-oxo, -COOH C₁₆H₁₂ClFNO₃ Enhanced hydrogen-bonding potential due to -NH- group; unquantified bioactivity
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester () 4-ClPh, 4-oxo, -COOCH₃ C₁₁H₁₁ClO₃ Increased lipophilicity (ester vs. acid); used as synthetic intermediate
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid () 4-ClPh, 4-Cl-benzylsulfanyl, 4-oxo, -COOH C₁₇H₁₃Cl₂O₃S Sulfur-containing side chain; potential protease inhibition
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid () 2-Cl-anilino, 4-oxo, -COOH C₁₀H₉ClN₂O₃ Anilino substitution; possible use in peptidomimetics

Structural Insights :

  • Halogen Effects: The 4-chlorophenyl group enhances electron-withdrawing effects and metabolic stability compared to non-halogenated analogs .
  • Side-Chain Modifications : Esterification () increases membrane permeability but reduces acidity (pKa ~5.5 vs. ~2.8 for carboxylic acid).
  • Amino Substitutions: Anilino or cyclopropylamino groups () introduce hydrogen-bond donors, influencing target binding .

Physicochemical Properties

QSAR studies () highlight correlations between substituents and logP/bioactivity:

Compound Type logP (Estimated) Solubility (mg/mL) Key Influencing Factors
Target Compound 2.8–3.1 <1 (aqueous) Chlorophenyl hydrophobicity, dimethyl groups
4-Fluorophenyl analogs () 2.0–2.5 ~5–10 Reduced halogen size improves solubility
Methyl ester derivatives () 3.5–4.0 <0.5 Esterification increases logP
Sulfanyl-substituted () 3.2–3.6 <1 Sulfur atom contributes to lipophilicity

Trends :

  • Lipophilicity increases with larger halogen (Cl > F) and alkyl groups (e.g., : 4-Et, 4-i-Pr).
  • Anilino substituents () lower logP due to polar -NH- groups but enhance target specificity .

Biological Activity

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be described by the following chemical structure:

C16H22O3\text{C}_{16}\text{H}_{22}\text{O}_{3}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anti-inflammatory and anticancer contexts. The following sections detail specific areas of biological activity supported by empirical data.

1. Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can modulate inflammatory responses. For instance, it has been observed to enhance the production of reactive oxygen species (ROS) in neutrophils when activated by specific agonists. This effect is likely mediated through the FFA2 receptor (FFA2R), which plays a crucial role in inflammation and immune responses .

2. Anticancer Potential

The anticancer properties of related compounds have been extensively studied. For example, derivatives with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of some related compounds against different cancer types:

Compound NameCancer Cell LineIC50 (µM)
2-Phenyl-4-quinoloneProstate (PC-3)0.85
Hepatocellular (HepG2)1.81
Lung (A549)0.90
Breast (NCI/ADR-RES)1.53

These findings suggest that compounds with similar functionalities to this compound may also exhibit notable anticancer effects through mechanisms such as cell cycle arrest and apoptosis induction .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Modulation of Signaling Pathways : The compound may interact with G protein-coupled receptors (GPCRs), influencing pathways that regulate inflammation and cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death through caspase activation and mitochondrial dysfunction .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of derivatives similar to this compound found that these compounds inhibited cell viability in a dose-dependent manner across various cancer cell lines, supporting their potential use as chemotherapeutic agents .
  • Antibacterial Activity : Some derivatives exhibited moderate antibacterial activity against Gram-positive bacteria, indicating a broader spectrum of biological effects beyond anticancer properties .

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